2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
CAS No.: 438219-85-3
Cat. No.: VC2501705
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438219-85-3 |
|---|---|
| Molecular Formula | C17H13NO3 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21) |
| Standard InChI Key | WAHCUXNTPSKLRO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
Introduction
Chemical Identity and Structural Properties
2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438219-85-3) is an organic compound with the molecular formula C17H13NO3 and a molecular weight of 279.29 g/mol . The compound features a quinoline core structure with three key functional groups: a hydroxyphenyl group at position 2, a methyl group at position 6, and a carboxylic acid group at position 4.
Structural Identifiers
The compound's structural identifiers provide essential information for its recognition in chemical databases and literature:
| Parameter | Value |
|---|---|
| PubChem CID | 1530331 |
| InChI | InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21) |
| InChIKey | WAHCUXNTPSKLRO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
Table 1: Structural identifiers of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid .
Physical and Chemical Properties
The compound possesses several key properties that influence its reactivity and biological behavior:
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The carboxylic acid group (COOH) at position 4 confers acidic properties and provides a site for potential derivatization
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The hydroxyl group (OH) on the phenyl ring can participate in hydrogen bonding and oxidation reactions
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The methyl group at position 6 affects the electron density distribution in the quinoline ring
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The quinoline core provides aromatic character and potential for π-π interactions
Synthesis Methodologies
Several synthetic routes have been developed for quinoline-4-carboxylic acid derivatives, which can be adapted for the synthesis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.
Doebner Reaction
The Doebner reaction represents one of the most common methods for synthesizing quinoline-4-carboxylic acids. This reaction involves the condensation of an aniline with an aldehyde and pyruvic acid .
For 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid synthesis, this would involve:
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Reaction of 4-methylaniline with 2-hydroxybenzaldehyde and pyruvic acid
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Cyclization to form the quinoline ring structure
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Purification to obtain the target compound
The reaction generally requires acidic catalysis, often using trifluoroacetic acid in ethanol media .
Pfitzinger Reaction
The Pfitzinger reaction offers another valuable synthetic route, involving the reaction of isatin derivatives with acetophenone in alkaline conditions .
For our target compound, this would involve:
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Reaction of appropriately substituted isatin with 2-hydroxyacetophenone
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Base-catalyzed condensation (typically KOH in ethanol)
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Cyclization and formation of the quinoline-4-carboxylic acid structure
A general synthesis scheme based on the Pfitzinger reaction was reported for quinoline-4-carboxylic acid derivatives:
"The commercially available isatin (A) was used as the starting material for the compound synthesis. Intermediates B1-B29 were obtained by the coupling of isatin with substituted acetophenone through the Pfitzinger reaction" .
Biological Activities
Quinoline-4-carboxylic acid derivatives, including compounds similar to 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, demonstrate diverse biological activities that make them valuable candidates for drug discovery.
Antibacterial Activity
Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antibacterial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data for 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is limited, related compounds have shown promising results.
For instance, research on related quinoline derivatives revealed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 18 |
| Compound B | E. coli | 15 |
| Compound C | P. aeruginosa | 20 |
Table 2: Antibacterial activity of quinoline-4-carboxylic acid derivatives .
The antibacterial mechanism likely involves inhibition of bacterial DNA gyrase, as demonstrated for related quinoline compounds .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| D28 | K562 (leukemia) | <2.0 |
| D29 | K562 (leukemia) | ~5.0 |
| D28 | Multidrug-resistant cells | 10.0 |
Table 3: Anticancer activity of selected quinoline-4-carboxylic acid derivatives .
Antioxidant Properties
Studies have shown that quinoline-4-carboxylic acid derivatives possess antioxidant properties. Research on 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid demonstrated significant antioxidant activity in DPPH assays .
"At a concentration of 5 mg/L, the inhibition percentage of 2-methylquinoline-4-carboxylic acid was 30.25%, whereas that of 2-(4-methylphenyl)quinoline-4-carboxylic acid had a percent inhibition of 40.43%" .
This suggests that 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid may also possess antioxidant properties, potentially enhanced by the presence of the hydroxyl group.
Structure-Activity Relationships
Understanding the structure-activity relationships of quinoline-4-carboxylic acid derivatives provides valuable insights for the potential activities of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.
Effect of Substitution Patterns
Research has shown that substitution patterns on the quinoline ring and phenyl group significantly influence biological activities:
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The hydroxyl group at position 2 of the phenyl ring enhances hydrogen bonding potential, which may improve target binding
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The methyl group at position 6 affects electron density distribution and may contribute to enhanced antibacterial activity
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The carboxylic acid group at position 4 is essential for certain biological activities, particularly HDAC inhibition in anticancer applications
Studies on related compounds have demonstrated that:
"2-(4-Methylphenyl)quinoline-4-carboxylic acid showed a better inhibition percentage than 2-methylquinoline-4-carboxylic acid; the inhibition percentages of 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid were approximately 30.25% and 40.43%" .
This suggests that the phenyl substitution at position 2 enhances biological activity, and the hydroxyphenyl group in our target compound may confer additional benefits.
Comparison with Related Compounds
Comparing 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with structurally similar compounds provides insights into its potential unique properties:
| Compound | Structural Difference | Potential Impact |
|---|---|---|
| 2-Methylquinoline-4-carboxylic acid | Lacks 2-hydroxyphenyl group | Reduced binding affinity and biological activity |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | Methyl at para position of phenyl instead of hydroxyl at ortho position | Different hydrogen bonding pattern |
| 2-Phenylquinoline-4-carboxylic acid | Lacks hydroxyl on phenyl and methyl on quinoline | Different biological target selectivity |
Table 4: Comparative analysis of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with related compounds.
Analytical Characterization
Several analytical techniques can be employed for the characterization and identification of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the structural features of the compound:
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Infrared (IR) Spectroscopy: Typically reveals characteristic absorption bands for:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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^1H NMR would show signals for the methyl group, aromatic protons, and exchangeable protons (OH and COOH)
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^13C NMR would reveal the carbonyl carbon, quaternary carbons, and aromatic carbons
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Mass Spectrometry (MS):
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Expected molecular ion peak at m/z 279 (molecular weight)
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Fragmentation pattern characteristic of the quinoline scaffold
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Chromatographic Analysis
Chromatographic techniques are essential for purity assessment and identification:
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High-Performance Liquid Chromatography (HPLC) using C18 columns with acetonitrile/water (0.1% formic acid) is commonly employed for quinoline-4-carboxylic acid derivatives
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Thin-Layer Chromatography (TLC) using silica plates and appropriate solvent systems (e.g., n-hexane:ethyl acetate) for reaction monitoring and purity assessment
| Property | Value |
|---|---|
| Absorption Maximum (nm) | 350 |
| Emission Maximum (nm) | 450 |
| Quantum Yield (%) | 25 |
Table 5: Representative photophysical properties of quinoline-4-carboxylic acid derivatives.
Synthesis Optimization and Considerations
For researchers working with 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid, several synthetic considerations should be taken into account.
Reaction Conditions
Optimizing reaction conditions is crucial for achieving high yields and purity:
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Temperature Control: Typically, 80°C is suitable for cyclization reactions in quinoline synthesis
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Solvent Selection: Ethanol is commonly employed for Pfitzinger reactions, while various solvents may be used for Doebner reactions
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Catalyst Selection: Acidic catalysis is often necessary for Doebner reactions, while basic conditions are needed for Pfitzinger reactions
Purification Methods
Effective purification is essential for obtaining high-purity 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid:
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